
"comparative performance of UiO-66 and MIL-
101 in catalysis"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: UiO-66(Zr)

Cat. No.: B11930663 Get Quote

A Comparative Guide to UiO-66 and MIL-101 in
Catalysis
For researchers, scientists, and professionals in drug development, the choice of a catalytic

scaffold is critical. Metal-Organic Frameworks (MOFs) have emerged as a versatile class of

materials, with UiO-66 and MIL-101 being two of the most prominent examples. This guide

provides an objective comparison of their catalytic performance, supported by experimental

data, to aid in the selection of the optimal material for specific catalytic applications.

Introduction to UiO-66 and MIL-101
UiO-66, first synthesized at the University of Oslo, is a zirconium-based MOF known for its

exceptional thermal and chemical stability. Its structure is built from [Zr₆O₄(OH)₄] clusters

connected by 1,4-benzenedicarboxylate (BDC) linkers. The catalytic activity of UiO-66 is often

attributed to defects in its structure, specifically missing linkers, which create coordinatively

unsaturated Zr(IV) metal sites that can act as Lewis acids.

MIL-101, developed by the Institut Lavoisier, is a chromium-based MOF renowned for its very

large pore sizes and exceptionally high surface area. Its framework consists of trimeric

chromium(III) octahedral clusters linked by the same BDC ligands as in UiO-66. The catalytic

prowess of MIL-101 is largely due to the presence of coordinatively unsaturated Cr(III) sites,

which are potent Lewis acids, readily accessible within its cavernous pores.
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Structural and Physicochemical Properties
A fundamental comparison of the intrinsic properties of UiO-66(Zr) and MIL-101(Cr) reveals

key differences that influence their catalytic behavior. MIL-101(Cr) offers a significantly larger

surface area and pore volume, which can enhance mass transport of bulky molecules.

Conversely, UiO-66(Zr) is recognized for its superior stability.

Property UiO-66(Zr) MIL-101(Cr)

Metal Center Zr(IV) Cr(III)

Organic Linker
1,4-benzenedicarboxylate

(BDC)

1,4-benzenedicarboxylate

(BDC)

BET Surface Area ~1000-1500 m²/g >3000 m²/g[1]

Pore Volume ~0.5-0.7 cm³/g ~1.5-2.0 cm³/g

Pore Size ~0.6-0.8 nm (microporous)
~2.9 nm and ~3.4 nm

(mesoporous)[1]

Thermal Stability Up to ~500 °C Up to ~350 °C[2]

Chemical Stability
High stability in water and

various solvents

Good stability in water and

solvents

Primary Active Sites
Lewis acidic Zr(IV) sites (often

at defect locations)

Lewis acidic Cr(III) unsaturated

sites

Comparative Catalytic Performance
The catalytic efficacy of UiO-66 and MIL-101 is highly dependent on the specific chemical

transformation. Below is a comparison of their performance in several key catalytic reactions

based on available literature.

Acid Catalysis: Friedel-Crafts Acylation
In the Friedel-Crafts acylation of anisole with acetic anhydride, sulfonic acid-functionalized

versions of both MOFs have been directly compared. MIL-101-SO₃H demonstrated slightly

superior performance, which is attributed to its more open pore structure. However, the
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exceptional stability of UiO-66-SO₃H allows it to operate at higher temperatures, potentially

outperforming the MIL-101 analogue under more demanding conditions.[3]

Catalyst
Reaction
Temperature (°C)

Anisole
Conversion (%)

Reference

MIL-101-SO₃H 140 ~30 [3]

UiO-66-SO₃H 140 ~25 [3]

UiO-66-SO₃H 200 >90 [3]

Condensation Reactions
Knoevenagel Condensation: For the condensation of benzaldehyde and malononitrile,

functionalized versions of both MOFs have shown excellent and comparable activity. This

suggests that for certain reactions where active site accessibility is not the limiting factor, both

frameworks can serve as highly effective catalysts.[4]

Catalyst
Reaction
Temperature

Product Yield
(%)

Reaction Time Reference

UiO-66-NH-

RNH₂

Room

Temperature
97 Not Specified [4]

MIL-101(Cr)-NH-

RNH₂

Room

Temperature
99 Not Specified [4]

Pyrano[3,2-c]quinoline Synthesis: In a multi-component reaction to synthesize pyrano[3,2-

c]quinoline, UiO-66 and its amino-functionalized version demonstrated vastly superior

performance compared to several MIL-101 analogues. The high activity of UiO-66 in this

context is believed to stem from structural defects creating highly active catalytic centers.[4]
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Catalyst
Reaction
Temperature

Product Yield (%) Reference

UiO-66 Room Temperature 83 [4]

UiO-66-NH₂ Room Temperature 88 [4]

MIL-101(Cr) Room Temperature <5 [4]

MIL-101(Al)-NH₂ Room Temperature <5 [4]

MIL-101(Fe)-NH₂ Room Temperature <5 [4]

CO₂ Cycloaddition
Both MOFs are active in the cycloaddition of CO₂ to epoxides, a key reaction for carbon

utilization. While direct comparative data under identical conditions is scarce, individual studies

suggest UiO-66 can achieve high conversion with excellent selectivity under relatively mild, co-

catalyst-free conditions.[4] MIL-101(Cr) is also effective, largely due to its high concentration of

strong acid sites, though optimal performance may require a co-catalyst and more forcing

conditions.[5]
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Catalyst Substrate
Reaction
Temperatur
e (°C)

Conversion
(%)

Selectivity
(%)

Reference

UiO-66
Styrene

Oxide
100 94 100 [4]

MIL-101(Cr)
Styrene

Oxide
70 97 >99 [5]

Note:

Reaction

conditions for

CO₂

cycloaddition

varied

between

studies,

including

pressure and

the use of co-

catalysts for

MIL-101(Cr).

Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research.

Below are representative synthesis and catalysis protocols.

Synthesis of UiO-66(Zr)
A common solvothermal method for synthesizing UiO-66 involves the following steps:

Zirconium(IV) chloride (ZrCl₄) and 1,4-benzenedicarboxylic acid (BDC) are dissolved in N,N-

dimethylformamide (DMF).[6][7]

The mixture is sealed in a Teflon-lined autoclave and heated in an oven at approximately

120°C for 24 hours.[7][8]
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After cooling to room temperature, the resulting white solid is collected by centrifugation.

The product is washed repeatedly with DMF and then methanol or ethanol to remove

unreacted starting materials and solvent molecules from the pores.[6][7][8]

The final UiO-66 powder is dried in a vacuum oven.[6][7]

Synthesis of MIL-101(Cr)
A typical hydrothermal synthesis for MIL-101(Cr) is as follows:

Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O) and 1,4-benzenedicarboxylic acid (BDC)

are dissolved in deionized water.[9] In some procedures, a small amount of hydrofluoric acid

(HF) is added as a modulator.

The solution is transferred to a Teflon-lined stainless-steel autoclave and heated at 220°C for

8 hours.[9]

The autoclave is allowed to cool to room temperature naturally.

The resulting green solid is filtered and then purified by washing with hot DMF and hot

ethanol to remove unreacted BDC.[9]

The catalyst is activated by drying under vacuum to yield the final porous MIL-101(Cr)

material.[9]

Catalytic Reaction: Synthesis of Pyrano[3,2-c]quinoline
The following protocol describes a one-pot synthesis catalyzed by UiO-66:

In a reaction vessel, aniline (1 mmol) and benzaldehyde (1.2 mmol) are mixed in acetonitrile

(0.5 mL).

The UiO-66 catalyst (3.8 mol%) is added to the mixture.

3,4-dihydro-2H-pyran is then added, and the reaction is stirred at room temperature.

The reaction progress is monitored by Thin Layer Chromatography (TLC).
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Upon completion, the solid catalyst is separated from the reaction mixture by filtration or

centrifugation.

The product is isolated from the filtrate, and the recovered catalyst can be washed, dried,

and reused.

Visualizing Methodologies and Relationships
Diagrams generated using Graphviz provide a clear visual representation of workflows and

structural differences.
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Caption: General workflow for synthesis, characterization, and testing of MOF catalysts.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b11930663?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11930663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


UiO-66 (Zr) Microporous Structure Zr₆O₄(OH)₄ Cluster High Stability Defects as Active Sites

Key Properties

Pore Size

Stability

Active Site Nature

Surface Area

 Smaller  Higher  Zr-Defects  Lower

MIL-101 (Cr) Hierarchical Mesopores Cr₃O Cluster Ultra-high Surface Area Unsaturated Metal Sites

 Larger  Moderate  Cr-CUS  Higher

Click to download full resolution via product page

Caption: Key structural and property differences between UiO-66 and MIL-101.

Summary and Outlook
The choice between UiO-66 and MIL-101 for a catalytic application is not straightforward and

depends heavily on the specific reaction requirements.

UiO-66 is often the preferred catalyst in reactions where stability under harsh conditions is

paramount. Its remarkable performance in certain multi-component reactions highlights the

critical role of structural defects in creating highly active catalytic sites. Its smaller pore size

may, however, limit its application for reactions involving very bulky molecules.

MIL-101 excels in reactions where high surface area and large pores are beneficial for

overcoming mass transport limitations. The readily accessible and numerous Lewis acid

sites on the chromium clusters make it a powerful catalyst for a wide range of

transformations.

Future research will likely focus on fine-tuning the properties of both frameworks. For UiO-66,

controlled creation of defects ("defect engineering") is a promising strategy to enhance catalytic

activity. For MIL-101, improving its long-term stability without compromising its porous structure
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remains a key challenge. The development of hybrid or composite materials that combine the

stability of UiO-66 with the high porosity of MIL-101 could also open new avenues in

heterogeneous catalysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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